2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
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Overview
Description
2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. The benzamide core reacts with furan-2-ylmethylamine under mild conditions to form the desired product.
Addition of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the addition of the tetrahydro-2H-pyran-4-yl group. This can be achieved through a reductive amination reaction, where the benzamide intermediate reacts with tetrahydro-2H-pyran-4-ylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, resulting in the formation of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the chloro group.
2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the furan-2-ylmethyl group.
Uniqueness
The uniqueness of 2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTKSAQSIPOTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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